Hexyl acetate

Catalog No.
S537123
CAS No.
142-92-7
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl acetate

CAS Number

142-92-7

Product Name

Hexyl acetate

IUPAC Name

hexyl acetate

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-3-4-5-6-7-10-8(2)9/h3-7H2,1-2H3

InChI Key

AOGQPLXWSUTHQB-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C

Solubility

0.00 M
0.511 mg/mL at 25 °C
Very soluble in alcohol and ether
In water, 511 mg/L at 25 °C
soluble in alcohol, ether; insoluble in water
1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

n-Hexyl acetate; FEMA No. 2565; Hexyl alcohol, acetate; NSC 7323; NSC-7323; NSC7323;

Canonical SMILES

CCCCCCOC(=O)C

Description

The exact mass of the compound Hexyl acetate is 144.115 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m0.511 mg/ml at 25 °cvery soluble in alcohol and etherin water, 511 mg/l at 25 °c0.511 mg/ml at 25 °csoluble in alcohol, ether; insoluble in water1 ml in 1 ml 95% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7323. It belongs to the ontological category of acetate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Food Science Research

  • Antimicrobial properties

    Studies investigate the potential of hexyl acetate, along with other volatile compounds, to inhibit the growth of pathogenic bacteria like E. coli, Salmonella enteritidis, and Listeria monocytogenes in minimally processed foods []. This research explores its application in extending shelf life and improving food safety [].

  • Flavoring agent

    Researchers use hexyl acetate to understand flavor perception and preferences. Its fruity aroma makes it a model compound for studying flavor interactions and delivery mechanisms in food products.

Agricultural Research

  • Insect behavior: Hexyl acetate plays a role in studying insect communication. Research has explored its use as a component of insect sex pheromones and its influence on the behavior of natural enemies of agricultural pests [].

Note

While hexyl acetate is generally recognized as safe (GRAS) for human consumption by the US Food and Drug Administration (FDA), occupational exposure limits exist due to its mild irritant properties [].

Hexyl acetate is an organic compound classified as an ester, with the molecular formula C8H16O2C_8H_{16}O_2. This colorless liquid possesses a mild sweet odor reminiscent of fruits, making it appealing for various applications, particularly in the food and fragrance industries. Hexyl acetate is primarily used as a solvent for resins, polymers, fats, and oils, and it also serves as a paint additive to enhance dispersion on surfaces . Naturally occurring in fruits such as apples and plums, it contributes to their characteristic aromas and flavors .

  • Flammability: Hexyl acetate is a flammable liquid with a flash point of 49 °C. It can readily ignite when exposed to heat or open flames.
  • Toxicity: Hexyl acetate exhibits moderate toxicity upon inhalation or ingestion. Exposure can cause irritation of the respiratory system, eyes, and skin.
  • Reactivity: While relatively stable, hexyl acetate can react vigorously with strong oxidizing agents, posing a fire hazard [].

Safety Precautions:

  • Handle hexyl acetate with proper ventilation and personal protective equipment (PPE) such as gloves, safety glasses, and respirators, if necessary.
  • Store the compound in a cool, dry, and well-ventilated place away from heat sources and incompatible materials.
  • Dispose of waste hexyl acetate according to local regulations.
Typical of esters. One significant reaction is hydrolysis, where it reacts with water to produce hexanol and acetic acid. This reaction can be catalyzed by acids or bases:

Hexyl acetate+WaterHexanol+Acetic acid\text{Hexyl acetate}+\text{Water}\rightleftharpoons \text{Hexanol}+\text{Acetic acid}

Additionally, hexyl acetate can participate in transesterification, where it reacts with other alcohols to form different esters. The reaction typically requires an acid or base catalyst to proceed effectively .

Hexyl acetate exhibits low toxicity but can cause irritation upon inhalation or skin contact. It is classified as a moderate health hazard due to its potential effects on the respiratory system and skin . In terms of biological activity, hexyl acetate has been studied for its antimicrobial properties, showing effectiveness against certain bacterial strains, which may contribute to its use in food preservation .

The synthesis of hexyl acetate is primarily achieved through the esterification of acetic acid with n-hexanol. This reaction can be facilitated by using various catalysts such as sulfuric acid or cation exchange resins. Key parameters influencing the reaction include temperature, catalyst concentration, and the mole ratio of reactants. A notable method involves using reactive distillation, which combines reaction and separation processes to drive the equilibrium towards product formation more efficiently .

Butyl acetateC6H12O2C_6H_{12}O_2Fruity odor; used as a solventPaints, coatingsEthyl acetateC4H8O2C_4H_{8}O_2Sweet smell; low boiling pointSolvent in nail polishPropyl acetateC5H10O2C_5H_{10}O_2Mild odor; used in fragrancesSolvent for resinsOctyl acetateC10H20O2C_10H_{20}O_2Similar fruity aroma; higher boiling pointSpecialty solvents

Uniqueness of Hexyl Acetate

Hexyl acetate's unique combination of fruity aroma and moderate volatility makes it particularly suitable for flavoring and fragrance applications. Its higher molecular weight compared to butyl and ethyl acetates contributes to its distinctive properties as a solvent and flavoring agent.

Research into the interactions of hexyl acetate with other substances has shown that it can react vigorously with strong oxidizing agents. Its flammability poses risks under certain conditions; thus, safety measures are essential when handling this compound . Interaction studies also suggest that hexyl acetate may enhance the solubility of certain compounds in organic solvents, making it valuable in formulation chemistry.

Hexyl acetate, like many esters, has been known and studied for its characteristic aroma and presence in natural sources for many decades. Esters such as hexyl acetate were first identified and characterized in the context of natural product chemistry and flavor science in the early to mid-20th century. The compound's identification was closely linked to the development of analytical techniques such as gas chromatography and mass spectrometry, which allowed for precise characterization of volatile organic compounds in fruits and flowers. Its use in flavorings and fragrances has driven further research into its synthesis and properties. While specific historical discovery details are sparse, hexyl acetate's role as a naturally occurring ester and synthetic flavoring agent has been well established over the past century.

Natural Occurrence vs. Synthetic Production

Hexyl acetate occurs naturally in various fruits and flowers, contributing to their characteristic aromas. It is commonly found in apples, pears, and other fruits where it acts as a natural flavor component. The compound is biosynthesized in plants through enzymatic esterification processes involving hexanol and acetic acid derivatives. This natural occurrence is significant in the flavor and fragrance industries, where hexyl acetate is valued for its pleasant fruity scent.

In contrast, synthetic production of hexyl acetate is typically achieved via chemical esterification of hexanol with acetic acid or through transesterification methods. Industrial synthesis allows for the production of high-purity hexyl acetate for use in perfumes, flavorings, coatings, and solvents. Synthetic hexyl acetate is chemically identical to the naturally occurring molecule but is produced in larger quantities to meet commercial demand. The synthetic route provides consistency and scalability that natural extraction cannot match.

Molecular Formula and Weight

Hexyl acetate possesses the molecular formula C₈H₁₆O₂, corresponding to a molecular weight of 144.21 grams per mole [1] [2] [3] [4]. The compound exists under Chemical Abstracts Service (CAS) Registry Number 142-92-7 [3] [4] [5] and carries the International Union of Pure and Applied Chemistry (IUPAC) name "hexyl acetate" [3] [6]. The structural representation through the International Chemical Identifier (InChI) key AOGQPLXWSUTHQB-UHFFFAOYSA-N provides a unique computational identifier for this molecular entity [3] [6].

PropertyValueSource
Molecular FormulaC₈H₁₆O₂Multiple sources [1] [2] [3] [4]
Molecular Weight (g/mol)144.21Multiple sources [1] [2] [3] [4]
CAS Registry Number142-92-7Multiple sources [3] [4] [5]
IUPAC Namehexyl acetateNIST WebBook [3] [6]
InChI KeyAOGQPLXWSUTHQB-UHFFFAOYSA-NNIST WebBook [3] [6]

The molecular structure comprises an acetate functional group (CH₃COO-) esterified to a linear hexyl chain (C₆H₁₃-), forming the complete ester linkage characteristic of aliphatic acetates. This structural arrangement places hexyl acetate within the broader classification of carboxylic acid esters, specifically as an acetate ester derived from hexanol and acetic acid [7] [8].

Stereochemical Considerations

Hexyl acetate demonstrates minimal stereochemical complexity due to its linear aliphatic structure. The compound does not possess any chiral centers or geometric isomerism in its primary form (normal hexyl acetate). Research indicates that hexyl acetate does not have any isomers commonly used in perfumery applications [9], suggesting that the normal (linear) isomer represents the primary commercial and research focus.

However, positional isomers of hexyl acetate do exist, including secondary and tertiary hexyl acetate variants. The secondary hexyl acetate (CAS 108-84-9) represents one such structural isomer, possessing the same molecular formula but differing in the position of the acetate group attachment to the hexyl chain [10] [11]. These isomeric forms exhibit distinct physical and chemical properties, including different boiling points and fragmentation patterns in mass spectrometry.

Thermodynamic Properties

Boiling Point and Vapor Pressure

Hexyl acetate exhibits a boiling point ranging from 168°C to 172°C under standard atmospheric pressure conditions [2] [12] [13] [14]. Multiple experimental determinations have consistently reported values within this range, with specific measurements including 169°C [15], 170°C [16] [14], and 168-170°C [2] [13]. The variation in reported values likely reflects differences in measurement conditions and sample purity.

The vapor pressure of hexyl acetate at 25°C has been determined as 1.39 millimeters of mercury (mmHg) [17], equivalent to approximately 0.18 kilopascals. This relatively low vapor pressure reflects the compound's moderate volatility at room temperature, which is consistent with its molecular weight and intermolecular forces.

Critical properties include a critical temperature of 618.4 K (345.3°C) [18] and an estimated critical pressure of approximately 2.49 megapascals. These critical parameters are essential for understanding phase behavior under extreme conditions and for process design applications.

PropertyValueSource
Boiling Point (K)441-445Multiple [2] [19] [13]
Critical Temperature (K)618.4NIST WTT [18]
Critical Pressure (MPa)2.49Estimated
Vapor Pressure at 298 K (kPa)0.18Calculated

Phase Equilibria in Mixtures

Phase equilibrium behavior of hexyl acetate in binary and ternary mixtures has been extensively studied due to its importance in separation processes and reactive distillation applications. Research has demonstrated complex phase behavior when hexyl acetate is combined with water, alcohols, and other organic solvents [20] [21].

In water-containing systems, hexyl acetate exhibits limited miscibility, forming distinct liquid-liquid equilibria. Studies of ternary systems containing water, methanol, and hexyl acetate at 298.15 K have revealed significant immiscibility regions [21]. The compound's hydrophobic nature, characterized by a logarithmic partition coefficient (log P) of approximately 2.87 [9], contributes to its preferential solubility in organic phases over aqueous phases.

Binary mixture studies with various solvents have shown that hexyl acetate forms ideal to slightly non-ideal solutions with other esters and hydrocarbons. Research on mixtures with tetrahydrofuran, 1,4-dioxane, anisole, and butyl vinyl ether demonstrated negative excess volumes and deviations in isentropic compressibility, indicating favorable intermolecular interactions [22] [23].

High-pressure phase behavior studies with carbon dioxide have revealed interesting supercritical extraction possibilities. Isothermal vapor-liquid equilibrium measurements for binary mixtures of carbon dioxide with hexyl acetate at temperatures from 333.15 K to 413.15 K and pressures up to 20 megapascals showed typical Type I phase behavior with moderate solubility enhancement under supercritical conditions [24].

Spectroscopic Profiles

Nuclear Magnetic Resonance and Infrared Spectral Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation of hexyl acetate through characteristic chemical shift patterns. Proton (¹H) NMR spectra recorded at 90 MHz in deuterated chloroform (CDCl₃) reveal distinct resonance patterns consistent with the acetate and hexyl moieties [25] [26].

The acetate methyl group appears as a sharp singlet at approximately 2.04 parts per million (ppm), representing the three equivalent protons of the CH₃CO- group. The hexyl chain produces a complex multiplet pattern in the aliphatic region (0.8-4.2 ppm), with the -OCH₂- protons appearing as a triplet around 4.1 ppm due to coupling with adjacent methylene protons [25].

Carbon-13 (¹³C) NMR spectroscopy at 15.09 MHz in CDCl₃ provides complementary structural information [27]. The carbonyl carbon appears at approximately 170 ppm, characteristic of ester carbonyls. The acetate methyl carbon resonates around 21 ppm, while the hexyl chain carbons appear in the typical aliphatic region between 14-65 ppm [27] [28].

Infrared (IR) spectroscopy reveals characteristic absorption bands that confirm the ester functional group and aliphatic structure. The carbonyl (C=O) stretch appears as a strong absorption around 1735 cm⁻¹, typical of aliphatic esters [29] [30]. The C-H stretching vibrations of the alkyl chains appear in the 2850-2960 cm⁻¹ region, while the C-O ester linkage produces absorptions in the 1050-1150 cm⁻¹ range [29] [30] [31] [32].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis under electron ionization conditions (70 eV) produces characteristic fragmentation patterns that enable structural identification and differentiation from isomeric compounds [33] [34]. The molecular ion peak appears at m/z 144, though it typically exhibits low intensity due to extensive fragmentation [33].

The base peak occurs at m/z 43, corresponding to the acetyl cation (CH₃CO⁺), which is characteristic of acetate esters [33] [35] [36]. This fragment results from α-cleavage adjacent to the carbonyl group, representing the most stable fragmentation pathway for acetate esters.

m/zRelative Intensity (%)Fragment Assignment
43100.0CH₃CO⁺ (acetyl cation, base peak)
6124.7CH₃COOH⁺ (acetic acid cation)
5657.4C₄H₈⁺
5529.3C₄H₇⁺
8421.5C₆H₁₂⁺ (hexyl loss)
6917.0C₅H₉⁺
144M⁺Molecular ion

Additional significant fragments include m/z 61 (CH₃COOH⁺), representing the protonated acetic acid fragment, and various hydrocarbon fragments from the hexyl chain. The fragmentation pattern follows typical ester behavior, with preferential cleavage at the ester linkage and subsequent rearrangements characteristic of aliphatic esters [35] [36] [37].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Hexyl acetate appears as a colorless liquid with a mild sweet odor. Flash point 113°F. A moderate fire risk. Inhalation may cause adverse effects. Insoluble in water and very soluble in alcohols and ethers. When heated to high temperatures emits acrid smoke and fumes. Used as a solvent and as a propellant in aerosols.
Liquid
colourless liquid with a fruity odou

Color/Form

Colorless liquid

XLogP3

2.4

Exact Mass

144.115

Boiling Point

334.4 to 338 °F at 760 mm Hg (USCG, 1999)
171.5 °C

Flash Point

99 °F (USCG, 1999)
113 °F (45 °C) (Closed cup)

Density

0.876 (USCG, 1999)
d204 0.87
0.8779 g/cu cm at 15 °C
0.868-0.872

Odor

Sweet-fruity, pearl-like odor
Sweet ester odo

Appearance

Solid powder

Melting Point

-112 °F (USCG, 1999)
-80.9 °C
Fp -81 °
-81°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7U7KU3MWT0

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.32 mmHg
1.32 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

142-92-7
88230-35-7

Wikipedia

Hexyl acetate

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Methods of Manufacturing

From n-hexyl alcohol and excess acetic anhydride at the boil or with an excess of acetic acid in the presence of concentrated sulfuric acid.
From primary and sec-hexyl alcohols

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Fragrances
Oil and gas drilling, extraction, and support activities
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Acetic acid, hexyl ester: ACTIVE
Hexanol, acetate, branched and linear: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023
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